Boc-L-Thr(Bzl)-PAM resin (100-200 mesh)

Description

BenchChem offers high-quality Boc-L-Thr(Bzl)-PAM resin (100-200 mesh) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Thr(Bzl)-PAM resin (100-200 mesh) including the price, delivery time, and more detailed information at info@benchchem.com.

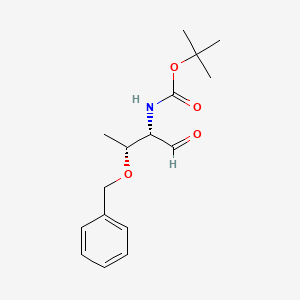

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3R)-1-oxo-3-phenylmethoxybutan-2-yl]carbamate |

InChI |

InChI=1S/C16H23NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-10,12,14H,11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1 |

InChI Key |

JGRQJSQJXJVDBU-TZMCWYRMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C=O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(C=O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Contextual Framework of Solid Phase Peptide Synthesis Utilizing Boc L Thr Bzl Pam Resin

Historical Development and Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) revolutionized the field of peptide chemistry by providing a rapid and efficient alternative to the laborious solution-phase synthesis methods. biotage.comjpt.com The concept was first introduced by Robert Bruce Merrifield in the early 1960s, a groundbreaking innovation for which he was later awarded the Nobel Prize in Chemistry in 1984. biotage.comcsbio.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. peptide.comcore.ac.uk This approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing at each step. iris-biotech.delifetein.com

The initial SPPS methodology developed by Merrifield utilized a polystyrene-based resin and the Boc/Bzl protecting group strategy. peptide.com Over the decades, SPPS has seen significant advancements, including the development of new resins, linkers, protecting groups, and coupling reagents. core.ac.uk A major evolution was the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group by Louis Carpino in 1970, which offered a milder, base-labile alternative to the acid-labile Boc group. peptide.comnih.gov This led to the development of the Fmoc/tBu (tert-butyl) strategy, which is now widely used alongside the traditional Boc/Bzl approach. americanpeptidesociety.orgwikipedia.org Further innovations have included the development of automated peptide synthesizers, which have significantly increased the speed and efficiency of peptide production. peptide.com

| Year | Key Development in SPPS | Contributor(s) |

| 1963 | Introduction of Solid-Phase Peptide Synthesis | R. Bruce Merrifield |

| 1964 | Introduction of the Boc/Bzl protection scheme | R. Bruce Merrifield |

| 1970 | Introduction of the Fmoc protecting group | Louis Carpino and G. Y. Han |

| 1973 | Development of the Wang resin | S. S. Wang |

| 1978 | Development of the Fmoc/tBu strategy | J. Meienhofer and coworkers |

Principles of Boc Chemistry in Peptide Synthesis and its Distinctive Features

The Boc (tert-butyloxycarbonyl) strategy is one of the two primary chemical approaches used in SPPS. americanpeptidesociety.org It is characterized by the use of the Boc group for the temporary protection of the α-amino group of the amino acids being added to the peptide chain. peptide.comseplite.com The Boc group is acid-labile and is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM). americanpeptidesociety.orguwec.edu

A key feature of the Boc/Bzl strategy is the use of a graduated acid lability scheme. csbio.com While the Nα-Boc group is removed with TFA, the side-chain protecting groups, which are typically benzyl-based (Bzl), and the linkage of the peptide to the resin require a much stronger acid for cleavage, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comwikipedia.org This differential acid sensitivity allows for the selective deprotection of the α-amino group at each step of the synthesis while the side-chain protecting groups and the resin linkage remain intact. peptide.com

One of the notable advantages of the Boc strategy is its effectiveness in minimizing peptide aggregation during synthesis, particularly for long or hydrophobic sequences. wikipedia.org However, the requirement for strong acids like HF for the final cleavage step necessitates the use of specialized, corrosion-resistant equipment. springernature.comnih.gov

The Phenylacetamidomethyl (PAM) Resin as a Solid Support in Boc-Strategy SPPS

The Phenylacetamidomethyl (PAM) resin is a widely used solid support for the synthesis of peptides using the Boc strategy. peptide.comiris-biotech.deseplite.com It is a modification of the original Merrifield resin (chloromethylated polystyrene) and was developed to address the issue of peptide chain loss from the resin during the repeated acid deprotection steps of the Boc group. peptide.comchempep.com

The PAM linker, 4-(hydroxymethyl)phenylacetamidomethyl, is more stable to the acidic conditions used for Boc deprotection (TFA) compared to the benzyl (B1604629) ester linkage of the Merrifield resin. peptide.comseplite.comiris-biotech.de This increased acid stability makes PAM resin particularly suitable for the synthesis of medium to large peptides where numerous deprotection cycles are required. seplite.comiris-biotech.depeptide.com

Despite its stability during synthesis, the final cleavage of the peptide from the PAM resin requires strong acidic conditions, typically treatment with HF. peptide.comiris-biotech.de The first amino acid is attached to the PAM resin via an ester linkage, and this is often achieved using an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). seplite.compeptide.com

| Resin Type | Linkage Stability to TFA | Final Cleavage Conditions | Primary Application |

| Merrifield Resin | Lower | HF | Boc-SPPS |

| PAM Resin | Higher | HF | Boc-SPPS of longer peptides |

| Wang Resin | Lower | TFA | Fmoc-SPPS of peptide acids |

Strategic Role of Threonine Residues and Benzyl Ether Protection in Peptide Synthesis Design

Threonine (Thr) is an essential amino acid that contains a secondary hydroxyl group in its side chain. creative-peptides.com This hydroxyl group is reactive and can undergo side reactions, such as O-acylation, during peptide synthesis if left unprotected. tandfonline.com Therefore, it is crucial to protect the hydroxyl group of threonine during SPPS to ensure the desired peptide sequence is obtained without by-products.

In the context of Boc-strategy SPPS, the hydroxyl group of threonine is commonly protected as a benzyl ether (Bzl). tandfonline.com The benzyl ether protecting group is stable under the conditions used for the removal of the Nα-Boc group (TFA) but is readily cleaved during the final deprotection and cleavage from the resin with a strong acid like HF. organic-chemistry.org This compatibility with the graduated acid lability of the Boc/Bzl strategy makes the benzyl ether an ideal protecting group for the threonine side chain.

The presence of threonine residues can also influence the secondary structure and biological activity of peptides. nih.gov The strategic placement of threonine in a peptide sequence can be important for its function, and the ability to incorporate it efficiently and without side reactions is a critical aspect of peptide synthesis. The use of pre-loaded resins, such as Boc-L-Thr(Bzl)-PAM resin, simplifies the synthesis process by providing the first, protected amino acid already attached to the solid support, ready for the subsequent coupling cycles.

Strategic Methodologies for Peptide Chain Elongation Employing Boc L Thr Bzl Pam Resin

Optimization of Coupling Reaction Conditions for Efficient Threonine Incorporation

Investigation of Activating Reagents and Additives for Minimizing Side Reactions

The choice of activating reagent and the use of additives are critical in activating the carboxylic acid of the incoming Boc-amino acid for amide bond formation, while simultaneously suppressing potential side reactions. For the initial attachment of Boc-L-Thr(Bzl)-OH to the hydroxymethyl group of the PAM resin, a common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as the activating agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). peptide.com However, these conditions can be prone to racemization of the amino acid. peptide.com To mitigate this, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) is a standard practice, which has been shown to effectively reduce the extent of epimerization. peptide.com

For subsequent coupling steps in the peptide chain elongation, a variety of activating reagents can be employed. While DCC remains a cost-effective option, more advanced reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred, particularly for sterically hindered couplings or "difficult" sequences. researchgate.net HATU, for instance, has been successfully used as a coupling reagent in the synthesis of complex peptides on Boc-PAM resins, especially in regions prone to aggregation. researchgate.net The use of these reagents often involves their combination with a tertiary amine base, such as N,N-diisopropylethylamine (DIEA).

Side reactions during the coupling of threonine can include O-acylation of the benzyl-protected hydroxyl group, although the benzyl (B1604629) ether is generally stable under standard coupling conditions. A more significant concern is the potential for side reactions stemming from the activating agents themselves. For example, excessive amounts of HBTU can lead to chain-termination by capping the free amine of the growing peptide chain. nih.gov Careful control of stoichiometry and reaction times is therefore essential.

Table 1: Common Activating Reagents and Additives for Threonine Incorporation

| Activating Reagent | Additive | Base | Key Considerations |

| DCC | HOBt, DMAP (catalytic) | - | Effective for initial attachment to resin; HOBt minimizes racemization. peptide.com |

| HBTU | - | DIEA | Efficient for routine coupling; excess can cause chain termination. nih.gov |

| HATU | - | DIEA | Highly effective for difficult couplings and sterically hindered amino acids. researchgate.net |

Kinetic Studies of Amino Acid Addition to Boc-L-Thr(Bzl)-PAM Resin

While specific kinetic data for the addition of every amino acid to Boc-L-Thr(Bzl)-PAM resin is not extensively published in a comparative format, the principles of solid-phase synthesis kinetics apply. The rate of coupling is influenced by several factors, including the concentration of reagents, the degree of resin swelling, and the steric hindrance of the amino acids involved. Generally, coupling reactions are driven to completion by using a significant excess of the activated Boc-amino acid (typically 2-4 equivalents relative to the resin substitution).

Sequential Deprotection and Coupling Cycles in Boc-Strategy Solid-Phase Synthesis

The iterative nature of SPPS requires efficient and complete removal of the temporary Nα-Boc protecting group, followed by a neutralization step to prepare the free amine for the next coupling reaction.

Research into TFA-Mediated Boc Group Removal Efficiency

The removal of the Boc group is typically achieved by treatment with trifluoroacetic acid (TFA). seplite.com The efficiency of this deprotection step is crucial, as incomplete removal leads to the formation of deletion peptides. Common protocols utilize a solution of 50% TFA in dichloromethane (B109758) (DCM). peptide.compeptide.com This two-step procedure often involves a short pre-wash followed by a longer deprotection step to ensure complete removal of the Boc group. chempep.com

Some studies have investigated the use of 100% TFA for a more rapid deprotection. nih.govnih.gov While this can significantly reduce the deprotection time, it has been observed in some cases to result in lower purity of the final peptide, potentially due to insufficient swelling of the resin in neat TFA, leading to incomplete Boc removal. nih.gov The choice between 50% TFA/DCM and 100% TFA may depend on the specific peptide sequence and the physical properties of the resin-bound peptide. When synthesizing peptides containing tryptophan, cysteine, or methionine, the addition of scavengers such as dithioethane (DTE) to the TFA solution is recommended to prevent side reactions caused by the tert-butyl cations generated during deprotection. peptide.compeptide.com

Table 2: Comparison of TFA-Mediated Boc Deprotection Protocols

| Deprotection Reagent | Typical Conditions | Advantages | Potential Disadvantages |

| 50% TFA in DCM | 5 min pre-wash, followed by 20-25 min deprotection peptide.comchempep.com | Generally high purity of final peptides. nih.gov | Longer reaction times compared to 100% TFA. |

| 100% TFA | 5 min deprotection nih.gov | Rapid Boc removal. nih.gov | May lead to lower purity due to incomplete deprotection in some cases. nih.gov |

Impact of In Situ Neutralization Protocols on Coupling Efficiency

Following TFA-mediated deprotection, the N-terminal amine exists as a trifluoroacetate (B77799) salt, which must be neutralized to the free amine before the next coupling reaction can proceed. peptide.com Traditional protocols involve a separate neutralization step with a base like DIEA, followed by washing before the addition of the activated amino acid. However, in situ neutralization protocols have been developed to streamline this process and improve coupling efficiency, particularly for "difficult" sequences that are prone to aggregation. researchgate.netnih.gov

In an in situ neutralization protocol, the neutralization of the TFA salt is performed simultaneously with the coupling reaction. nih.gov This is achieved by adding the activated Boc-amino acid and the coupling reagents directly to the resin in the presence of a base. This approach minimizes the time the deprotected peptide-resin exists in its neutral, aggregation-prone state. peptide.com The use of high concentrations (>0.2 M) of Boc-amino acid-OBt esters in conjunction with a base for rapid coupling has been shown to be highly effective. nih.gov These protocols have demonstrated a significant increase in the efficiency of peptide chain assembly and are a valuable tool for the synthesis of challenging peptide sequences. researchgate.netnih.gov

Management of Resin Loading and Substitution Levels for Optimal Synthetic Outcomes

The loading, or substitution level, of the resin refers to the amount of the first amino acid attached per gram of resin, typically expressed in mmol/g. The choice of an appropriate loading level for Boc-L-Thr(Bzl)-PAM resin is a critical parameter that can significantly impact the outcome of the synthesis. For PAM resins, a substitution level in the range of 0.5 to 1.0 mmol/g is commonly used. chempep.com

Higher loading levels may seem advantageous for producing larger quantities of peptide per batch. However, as the peptide chain elongates, steric hindrance can become a significant issue on highly loaded resins. This can lead to incomplete coupling and deprotection steps, resulting in a lower purity of the final product. For the synthesis of long or complex peptides, it is often beneficial to use a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to minimize these steric effects and improve the efficiency of the synthesis. chempep.com

Conversely, a very low loading level may be economically inefficient and can sometimes lead to increased side reactions due to the higher ratio of reagents to the peptide chain. Therefore, the optimal resin loading is a balance between maximizing yield and minimizing synthesis-related problems. The ideal substitution level may need to be determined empirically for a specific target peptide.

Table 3: Recommended Resin Loading for Boc-L-Thr(Bzl)-PAM Resin

| Peptide Length/Complexity | Recommended Loading (mmol/g) | Rationale |

| Short to medium peptides (< 20 residues) | 0.5 - 1.0 chempep.com | Good balance of yield and efficiency. |

| Long or "difficult" peptides (> 20 residues) | 0.3 - 0.5 chempep.com | Minimizes steric hindrance and improves coupling/deprotection efficiency. |

Methodological Considerations for Large-Scale and Automated Synthesis Protocols

The transition from bench-scale synthesis to large-scale production or automated protocols using Boc-L-Thr(Bzl)-PAM resin necessitates careful consideration of several methodological factors to ensure efficiency, reproducibility, and high purity of the final peptide. americanpeptidesociety.orggappeptides.com The robust nature of the 4-(hydroxymethyl)phenylacetamidomethyl (PAM) linker, which exhibits greater stability to the repetitive acid treatments required for Boc group removal compared to standard Merrifield resins, makes it highly suitable for the synthesis of medium to large peptides. peptide.compeptide.comchempep.com However, scaling up introduces challenges related to the heterogeneous nature of solid-phase peptide synthesis (SPPS), including reaction kinetics, reagent transfer, and process monitoring. gappeptides.com

Challenges in Large-Scale Synthesis

Scaling up SPPS from the laboratory to industrial production magnifies issues that may be negligible at a smaller scale. One of the primary challenges is ensuring efficient and uniform mixing of the resin beads with reagents and washing solvents within a large reactor. gappeptides.combachem.com Inadequate mixing can lead to incomplete reactions, resulting in deletion sequences and other impurities. The physical properties of the polystyrene-based resin, including its tendency to swell, must also be managed. Swelling is more significant in Boc-SPPS, particularly during the trifluoroacetic acid (TFA) deprotection step, which requires larger reactor volumes to accommodate the volume changes. bachem.comunits.it

Heat transfer is another critical factor in large-scale reactors. The exothermic nature of coupling reactions can create localized hot spots if not managed effectively, potentially leading to side reactions. Furthermore, the handling and disposal of large volumes of chemicals, including hazardous reagents like TFA and, historically, hydrogen fluoride (B91410) (HF) for cleavage, present significant safety and environmental concerns. gappeptides.compeptide.com

Automated Synthesis Protocols

Automated peptide synthesizers have revolutionized SPPS by standardizing the repetitive cycles of deprotection, neutralization, coupling, and washing. americanpeptidesociety.org Automation enhances reproducibility, reduces manual labor, and allows for precise control over reaction times and reagent delivery. americanpeptidesociety.org When employing Boc-L-Thr(Bzl)-PAM resin in an automated system, the synthesis cycles are programmed based on established Boc chemistry protocols.

A typical automated cycle involves swelling the resin, followed by TFA-mediated deprotection of the Nα-Boc group, a series of washes, neutralization of the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA), and finally, the coupling of the next Boc-protected amino acid, often facilitated by activators like HBTU or TBTU. luxembourg-bio.compeptide.com The specific parameters for each step, such as duration and reagent concentration, can be optimized for the specific peptide sequence. luxembourg-bio.com

The table below outlines a representative automated synthesis cycle for peptide elongation using Boc chemistry on a PAM resin.

| Step | Reagent/Solvent | Typical Duration | Purpose |

| 1. Wash | Dichloromethane (DCM) | 2-3 min | Pre-wash to swell the resin and remove residual solvent from the previous step. |

| 2. Deprotection | 50% TFA in DCM | 20-25 min | Cleavage of the Nα-Boc protecting group. chempep.com |

| 3. Wash | Dichloromethane (DCM) | 3 x 1-2 min | Removal of excess TFA and cleaved Boc byproducts. |

| 4. Wash | Isopropanol (IPA) or Methanol | 2 x 1-2 min | Shrinks the resin to help remove trapped TFA. chempep.com |

| 5. Wash | Dichloromethane (DCM) | 3 x 1-2 min | Prepares the resin for the neutralization step. |

| 6. Neutralization | 5-10% DIEA in DCM | 2 x 5 min | Converts the N-terminal amine from a TFA salt to a free amine for coupling. peptide.com |

| 7. Wash | Dichloromethane (DCM) | 3 x 1-2 min | Removal of excess DIEA and its salts. |

| 8. Coupling | Boc-amino acid, activator (e.g., HBTU/HOBt), DIEA in DMF/DCM | 30-120 min | Formation of the new peptide bond. |

| 9. Wash | Dichloromethane (DCM) | 3 x 1-2 min | Removal of excess reagents and byproducts before the next cycle begins. |

In-Process Monitoring and Control

For both large-scale and automated synthesis, real-time monitoring is crucial for process optimization and ensuring the completeness of reactions. While traditional Boc-SPPS monitoring often relied on the cumbersome quantitative ninhydrin (B49086) test to detect free amines after coupling, modern automated systems can incorporate more sophisticated techniques. units.itluxembourg-bio.com Unlike Fmoc-SPPS, which allows for straightforward UV monitoring of the cleaved Fmoc-dibenzofulvene adduct, Boc-SPPS requires alternative methods. bachem.compeptide.com

One innovative technique is "swellography," which monitors the changes in the resin bed volume throughout the synthesis cycle. These changes, which accompany chemical and physical manipulations, can be used to optimize washing and neutralization steps in real-time. nih.gov Another advanced approach is the integration of mass spectrometry for direct analysis of reaction progress, allowing for precise determination of starting material conversion and product formation. microsaic.com This can be particularly useful for monitoring the Boc-deprotection step. microsaic.com

The following table compares various monitoring techniques applicable to automated and large-scale Boc-SPPS.

| Monitoring Technique | Principle | Applicability in Boc-SPPS | Advantages | Limitations |

| Quantitative Ninhydrin Test | Colorimetric reaction with primary amines. | Detects incomplete coupling by quantifying remaining free amines on the resin. | Highly sensitive and quantitative. | Cumbersome, time-consuming, and not easily automated for real-time feedback. units.itluxembourg-bio.com |

| Swellography | Measures changes in resin bed volume during SPPS cycles. nih.gov | Monitors physical changes associated with washing, neutralization, and solvent exchange. nih.gov | Non-invasive, real-time feedback for optimizing solvent/reagent usage. nih.gov | Does not directly quantify coupling or deprotection efficiency. nih.gov |

| Conductivity Monitoring | Measures changes in the ionic concentration of the reaction solution. | Can monitor the progress of neutralization and washing steps where ionic species are consumed or generated. | Provides real-time endpoint determination for specific steps. | Less effective for directly monitoring the neutral coupling reaction. |

| Mass Spectrometry (MS) | Direct analysis of reaction mixture components. | Can be used to monitor the disappearance of starting materials and the appearance of products in real-time. microsaic.com | Highly specific and quantitative; provides detailed reaction profiles. microsaic.com | Requires specialized and expensive equipment integrated with the synthesizer. |

By carefully selecting synthesis parameters, leveraging automation, and implementing robust in-process controls, Boc-L-Thr(Bzl)-PAM resin can be effectively employed for the reliable and efficient production of complex peptides on a large scale.

Synthetic Utility and Applications of Boc L Thr Bzl Pam Resin in Complex Peptide Construction

Preparation of Peptides with Multiple Threonine Residues or Threonine-Rich Sequences

The synthesis of peptides containing multiple threonine residues or threonine-rich sequences presents a notable challenge in SPPS. The polar, hydrogen-bonding capacity of the threonine side-chain hydroxyl group can promote the formation of secondary structures and lead to inter-chain aggregation as the peptide elongates on the solid support. This aggregation can hinder solvent and reagent accessibility, leading to incomplete coupling and deprotection steps, ultimately resulting in truncated or deletion sequences and poor synthesis yields.

The use of Boc-L-Thr(Bzl)-PAM resin within a Boc/Bzl SPPS framework offers distinct advantages in mitigating these issues. A key feature of the Boc strategy is the use of trifluoroacetic acid (TFA) for the deprotection of the N-α-Boc group. peptide.com This process leaves the newly exposed N-terminal amine as a protonated salt, which effectively disrupts inter-chain hydrogen bonding by electrostatic repulsion. This temporary charge helps to maintain the solvation of the peptide chains and improves the efficiency of the subsequent coupling step.

Furthermore, protocols such as in situ neutralization are particularly effective in this context. nih.govresearchgate.net In this approach, the neutralization of the N-terminal TFA salt is performed simultaneously with the coupling of the next activated Boc-amino acid. peptide.com This minimizes the time the peptide-resin exists in a neutral, aggregation-prone state, thereby enhancing coupling efficiency for difficult, threonine-rich sequences. peptide.com The benzyl (B1604629) (Bzl) ether protecting group on the threonine side chain is stable throughout the synthesis and is efficiently removed during the final cleavage step.

Table 1: Comparison of SPPS Strategies for Threonine-Rich Sequences

| Feature | Boc/Bzl Strategy on PAM Resin | Fmoc/tBu Strategy |

|---|---|---|

| N-α Deprotection | 50% TFA in DCM | 20-40% Piperidine (B6355638) in DMF |

| Peptide-Resin State | Protonated (TFA salt) after deprotection | Neutral after deprotection |

| Aggregation Tendency | Reduced due to electrostatic repulsion | Higher due to neutral state promoting H-bonding |

| Mitigation Strategy | In situ neutralization protocols | Use of pseudoprolines, backbone protecting groups, special solvents |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |

Strategies for Synthesizing O-Glycosylated Peptides via Threonine-Linked Glycans

The synthesis of O-glycosylated peptides, where a glycan is attached to the hydroxyl group of a threonine residue, is a complex undertaking that requires careful selection of protecting groups and reaction conditions. Boc-L-Thr(Bzl)-PAM resin can be employed, primarily through the incorporation of pre-formed, protected glycosylated threonine building blocks.

While direct, on-resin glycosylation of a resin-bound threonine scaffold is technically possible, it is not the preferred strategy when using the Boc/Bzl approach on PAM resin. Such a strategy would require the selective deprotection of the threonine side-chain Bzl group without affecting other side-chain protecting groups or the linker, which is challenging to achieve orthogonally.

The predominant and more reliable method is the "building block" approach. This involves the synthesis of a Boc-L-Thr(glycan)-OH monomer, where the glycan moiety is already attached and its hydroxyl groups are appropriately protected (e.g., with acetyl or benzoyl groups). This complex building block is then incorporated into the peptide sequence during SPPS using standard coupling protocols. This approach ensures the stereochemical integrity of the glycosidic bond and avoids the complexities and potential side reactions of on-resin glycosylation. However, challenges remain, as glycosylated amino acids are often sterically hindered, which can slow down coupling reactions. nih.gov

The stability of the phenylacetamidomethyl (PAM) linker is a critical consideration. The ester bond linking the C-terminal threonine to the PAM resin is significantly more stable to the repetitive TFA treatments used for Boc deprotection than the bond in a standard Merrifield resin. chempep.com However, the conditions required for post-synthetic, on-resin glycosylation, which might involve Lewis acids or other harsh reagents, could potentially cleave this linker prematurely. This further reinforces the preference for the building block strategy, which circumvents the need for such reactions on the fully assembled peptide-resin.

A final consideration is the cleavage step. The standard method for cleaving peptides from PAM resin is treatment with strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.com While effective for cleaving the peptide-resin bond and removing the Bzl protecting groups, HF can be too harsh for many acid-sensitive glycans, potentially cleaving glycosidic bonds or removing protecting groups from the sugar moiety. osaka-u.ac.jp Alternative, less aggressive cleavage cocktails, such as those based on trifluoromethanesulfonic acid (TFMSA), can offer a milder method for releasing the glycopeptide from the resin. peptide.com

Synthesis of Phosphorylated Peptides and Peptidomimetics Incorporating Phosphothreonine

Boc-L-Thr(Bzl)-PAM resin is well-suited for the synthesis of peptides containing phosphothreonine. Similar to glycopeptide synthesis, the most effective strategy is the incorporation of a pre-phosphorylated amino acid monomer. The standard building block for this purpose is Boc-L-Thr(PO(OBzl)₂)OH , where the phosphate (B84403) group is protected as a dibenzyl ester. thieme-connect.de

This building block is incorporated into the growing peptide chain using standard coupling reagents. The dibenzyl phosphate protecting group exhibits excellent stability throughout the Boc-SPPS cycles, remaining intact during the repetitive TFA deprotection steps. A key advantage of this strategy is the compatibility of the protecting groups. During the final cleavage from the PAM resin with a strong acid like HF or TFMSA, the benzyl groups on the phosphate, the benzyl ether on the threonine side chain, and other Bzl-based side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the solid support. peptide.comthieme-connect.de This convergent deprotection scheme simplifies the workup process and is a hallmark of the Boc/Bzl strategy for phosphopeptide synthesis.

Table 2: Protecting Group Strategy for Phosphothreonine Synthesis via Boc-SPPS

| Moiety | Protecting Group | Deprotection Condition | Compatibility with PAM Resin Cleavage |

|---|---|---|---|

| N-α-Amine | Boc (tert-butyloxycarbonyl) | 50% TFA in DCM (repetitive) | Stable Linker |

| Thr Side Chain (Hydroxyl) | Bzl (Benzyl) | Strong Acid (HF, TFMSA) | Simultaneous Removal |

| Thr Side Chain (Phosphate) | (OBzl)₂ (Dibenzyl ester) | Strong Acid (HF, TFMSA) | Simultaneous Removal |

| Peptide-Resin Linkage | PAM (Phenylacetamidomethyl) | Strong Acid (HF, TFMSA) | Final Cleavage |

Applications in the Research and Development of Biologically Active Peptide Analogues

The robustness of the Boc/PAM resin system makes it a valuable tool for the synthesis of biologically active peptides and their analogues for research and development. A notable example is the synthesis of decapeptides related to the consensus sequences found in the adhesive polyphenolic proteins of the blue mussel, Mytilus edulis. nih.gov These bioadhesive peptides are of significant interest for developing new medical adhesives and coatings.

In this research, peptides were successfully prepared using Boc-SPPS on PAM resin. The final deprotection and cleavage from the support were accomplished using a two-step procedure with TFMSA. This work highlighted that the TFMSA cleavage method was a viable and effective alternative to the more hazardous HF procedure for this class of peptides. The resulting synthetic peptides enabled detailed characterization and study of the properties that contribute to the remarkable adhesive capabilities of these natural proteins. nih.govresearchgate.net The ability to generate high-purity peptide analogues is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the function of specific residues and develop new biomaterials or therapeutic agents. mdpi.commdpi.comnih.gov

Exploration in the Synthesis of Challenging Peptide Sequences and Aggregation-Prone Peptides

The synthesis of "difficult" sequences, particularly those that are long or rich in hydrophobic residues, is frequently complicated by peptide chain aggregation on the resin. peptide.com As previously discussed (Section 3.1), aggregation can severely impede reaction kinetics, leading to failed syntheses. The Boc-SPPS strategy, particularly when paired with PAM resin, is often considered superior to the Fmoc/tBu approach for overcoming these challenges. nih.govspringernature.com

The primary reason lies in the state of the peptide chain after N-α-deprotection. The TFA treatment used to remove the Boc group results in the formation of a polycationic peptide-resin (as TFA salts), where electrostatic repulsion between the chains disrupts the hydrogen-bond networks responsible for aggregation. peptide.com This keeps the peptide chains separated and accessible to reagents for the subsequent coupling step.

The development of in situ neutralization protocols has further enhanced the efficacy of Boc-SPPS for difficult sequences. researchgate.net By combining the neutralization and coupling steps, the peptide chain spends minimal time in the uncharged, aggregation-susceptible state, leading to significantly improved yields and purities. nih.gov This approach has proven effective for the high-yield assembly of peptides that were difficult or impossible to synthesize using standard neutralization protocols or Fmoc-based chemistry. researchgate.net

Table 3: Strategies to Mitigate Aggregation in Boc-SPPS on PAM Resin

| Strategy | Mechanism of Action | Application Notes |

|---|---|---|

| Standard Boc Deprotection | N-terminal protonation (TFA salt) disrupts inter-chain H-bonding via electrostatic repulsion. | Inherent advantage of the Boc/Bzl strategy. |

| ***In Situ* Neutralization** | Minimizes the time the peptide chain exists in a neutral, aggregation-prone state by combining neutralization and coupling. | Highly effective for "difficult" sequences; improves coupling yields and reduces side reactions. nih.govpeptide.com |

| Chaotropic Salts | Addition of salts like LiCl or KSCN to the reaction mixture disrupts secondary structures. | Can be added to coupling mixtures to improve solvation. peptide.com |

| Special Solvents | Using highly polar solvents like NMP or adding DMSO can help solvate the growing peptide chain. | N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can be used as alternatives or additives to DMF. peptide.com |

| Lower Resin Loading | Increasing the distance between peptide chains on the resin reduces the likelihood of inter-chain aggregation. | A general strategy applicable to any SPPS method. |

Analysis of Synthetic Fidelity and Yield Enhancement in Boc L Thr Bzl Pam Resin Based Synthesis

Investigation and Mitigation of Side Reactions During Threonine Incorporation and Chain Elongation

The incorporation of threonine and subsequent peptide chain elongation are critical steps where side reactions can compromise the integrity of the final peptide. These reactions can lead to the formation of deletion sequences, truncated peptides, and other impurities that are difficult to remove during purification.

Research into Minimizing Racemization During Coupling Steps

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant concern during peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate from the desired peptide. The risk of racemization is particularly pronounced for certain amino acids, including histidine and cysteine, and can be influenced by the coupling method and conditions.

Several strategies have been developed to minimize racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling reaction is a common and effective approach. These additives act by converting the activated amino acid into a less reactive intermediate, which is less prone to racemization. The choice of coupling reagent also plays a crucial role. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of HOBt, or newer reagents like HBTU and HATU, are known to suppress racemization.

Furthermore, careful control of reaction conditions is paramount. Lowering the temperature during the coupling step can significantly reduce the rate of racemization. The use of in situ neutralization protocols, where the deprotected amine is neutralized just before the coupling step, can also help to minimize exposure to basic conditions that can promote racemization.

Recent research has also explored the use of novel protecting groups and coupling reagents designed to be inherently less prone to causing racemization. For instance, the development of thiol-labile amino protecting groups has shown promise in suppressing α-carbon racemization.

| Strategy | Mechanism/Rationale | Key Considerations |

|---|---|---|

| Addition of HOBt or derivatives | Forms a less reactive intermediate, suppressing the formation of the racemization-prone oxazolone. | Compatibility with the chosen coupling reagent. |

| Choice of Coupling Reagent | Reagents like HBTU and HATU are designed to minimize racemization. | Cost and stability of the reagent. |

| Lowering Reaction Temperature | Reduces the rate of the racemization reaction. | May also slow down the desired coupling reaction, requiring longer reaction times. |

| In Situ Neutralization | Minimizes exposure of the deprotected amine to basic conditions. | Requires careful optimization of reaction timing. |

Strategies to Prevent Threonine-Specific Side Reactions, such as Dehydration

Threonine, with its β-hydroxyl group, is susceptible to specific side reactions, most notably dehydration. This can occur under acidic conditions, leading to the formation of dehydroamino acid residues within the peptide chain. The benzyl (B1604629) ether protecting group on the threonine side chain in Boc-L-Thr(Bzl)-PAM resin offers significant protection against this side reaction during the repetitive acidolytic deprotection of the Nα-Boc group.

However, the risk of dehydration is not entirely eliminated, particularly during the final, harsh acidic cleavage from the resin. The choice of cleavage cocktail and conditions is therefore critical. While strong acids are necessary to cleave the peptide from the PAM resin, prolonged exposure or elevated temperatures can increase the incidence of dehydration.

One strategy to mitigate this is to use a "low-high" cleavage procedure, where a milder acid treatment is first used to remove most of the side-chain protecting groups, followed by a stronger acid treatment for a shorter duration to cleave the peptide from the resin. Additionally, the inclusion of scavengers in the cleavage cocktail can help to quench reactive species that may promote dehydration.

Optimization of Peptide Cleavage from PAM Resin

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. The efficiency and cleanliness of this step are paramount for obtaining a high yield of the desired peptide with minimal impurities.

Comparative Analysis of Acidic Cleavage Reagents and Conditions (e.g., HF, TFMSA)

The two most common strong acids used for cleavage from PAM resin are hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA). Both are highly effective at cleaving the benzyl ester linkage of the PAM resin and removing most benzyl-based side-chain protecting groups.

Hydrogen Fluoride (HF): HF is a highly effective cleavage reagent but is also extremely toxic and corrosive, requiring specialized apparatus for its safe handling. It is typically used at low temperatures (0-5 °C) to minimize side reactions. A "low-high" HF procedure can be employed to minimize side reactions.

Trifluoromethanesulfonic Acid (TFMSA): TFMSA is a strong acid that offers a viable alternative to HF and can be used in standard laboratory glassware. It is often used in a mixture with trifluoroacetic acid (TFA) and scavengers. Studies have shown that TFMSA/TFA mixtures can effectively cleave peptides from PAM resin, with the cleavage efficiency being dependent on factors such as the peptide sequence, reaction time, and temperature. However, TFMSA may not be as effective as HF in removing certain protecting groups, such as the tosyl group from arginine.

The choice between HF and TFMSA often depends on the specific peptide sequence, the protecting groups used, and the available laboratory facilities.

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Hydrogen Fluoride (HF) | Highly effective for cleavage and deprotection of most protecting groups. | Extremely toxic and corrosive, requires specialized equipment. |

| Trifluoromethanesulfonic Acid (TFMSA) | Can be used in standard laboratory glassware, offering a safer alternative to HF. | May not be as effective for removing certain protecting groups (e.g., Arg(Tos)). Cleavage efficacy is highly dependent on conditions. |

Development of Protocols for Minimizing Side Product Formation During Cleavage

The highly acidic conditions required for cleavage can lead to a variety of side reactions, including alkylation of sensitive residues like tryptophan and methionine, and the aforementioned dehydration of threonine. To minimize these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that trap the reactive carbocations generated during the removal of protecting groups and the cleavage from the resin.

Commonly used scavengers include:

Thioanisole: Effective at scavenging benzyl and t-butyl cations.

Thiophenol: Used for the removal of the Dnp group from histidine.

p-Cresol: A scavenger for tryptophan protection.

1,2-Ethanedithiol (EDT): Particularly useful for preventing the reattachment of the peptide to the resin.

Water: Can help to hydrolyze reactive intermediates.

The composition of the cleavage cocktail must be carefully optimized based on the amino acid composition of the peptide. For example, a peptide containing tryptophan will require a different scavenger cocktail than one without. The temperature and duration of the cleavage reaction are also critical parameters that must be controlled to minimize side product formation. A well-established cleavage cocktail, Reagent K (TFA/phenol/water/thioanisole/EDT), has been shown to be effective in suppressing a wide variety of side reactions.

Methodologies for Assessing Overall Peptide Yield and Purity Profiles

After cleavage and precipitation, it is essential to accurately determine the yield and purity of the crude peptide.

Yield Determination: The crude yield is typically determined by weighing the precipitated peptide after drying. However, this weight includes not only the desired peptide but also any impurities and residual salts. A more accurate measure of the peptide content can be obtained through amino acid analysis, which provides the relative amounts of each amino acid in the sample.

Purity Assessment: The purity of the peptide is most commonly assessed by analytical reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired peptide from impurities based on their hydrophobicity. The purity is expressed as the percentage of the total peak area that corresponds to the desired peptide.

Mass spectrometry (MS) is used to confirm the identity of the synthesized peptide by determining its molecular weight. The combination of HPLC and MS provides a comprehensive profile of the peptide's purity and identity.

| Parameter | Methodology | Information Provided |

|---|---|---|

| Crude Yield | Gravimetric analysis (weighing) | Total weight of the precipitated product. |

| Peptide Content | Amino Acid Analysis | Quantitative measure of the actual peptide amount in the crude product. |

| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Percentage of the desired peptide relative to impurities. |

| Identity Confirmation | Mass Spectrometry (MS) | Molecular weight of the synthesized peptide. |

Comparative Studies and Advanced Methodological Developments Involving Boc L Thr Bzl Pam Resin

Comparison with Alternative Threonine Protecting Group Strategies in Solid-Phase Synthesis

The choice of protecting groups is fundamental to the success of solid-phase peptide synthesis. The Boc/Bzl strategy, employed with Boc-L-Thr(Bzl)-PAM resin, represents a "classical" approach that contrasts significantly with the more modern Fmoc/tBu methodology.

The primary alternative to the Boc/Bzl strategy for protecting threonine is the Fmoc/tBu scheme. In this approach, the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the threonine side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) ether. iris-biotech.de This combination is a cornerstone of modern SPPS and offers a distinct set of advantages and disadvantages when compared to the Boc-L-Thr(Bzl) strategy.

The key difference lies in the orthogonality of the protecting groups. iris-biotech.de The Fmoc/tBu system is truly orthogonal: the Fmoc group is removed by a base (commonly a piperidine (B6355638) solution in DMF), while the tBu group is removed by an acid (trifluoroacetic acid, TFA). iris-biotech.denih.gov This allows for the selective deprotection of either group without affecting the other. In contrast, the Boc/Bzl strategy relies on graded acid lability. The Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the benzyl-based side-chain protection and the linkage to the PAM resin require a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF), for cleavage. peptide.comub.edu

The use of strong acid (HF) for final cleavage in the Boc/Bzl method is a significant drawback, as HF is highly toxic and corrosive, requiring specialized laboratory equipment. iris-biotech.depeptide.com The Fmoc/tBu strategy avoids this by using TFA for both side-chain deprotection and cleavage from many common resins, which is a much milder and more manageable process. peptide.com However, the repeated exposure to TFA during Boc deprotection can lead to the gradual loss of some acid-labile side-chain protecting groups. nih.gov Furthermore, aggregation of the growing peptide chain can be more problematic in Fmoc/tBu synthesis because the peptide-resin is always in a neutral state, whereas the protonated N-terminus after Boc deprotection can help disrupt secondary structures. peptide.com For long or difficult sequences, the Boc/Bzl strategy is sometimes considered superior. peptide.com

Table 1: Comparison of Protecting Group Strategies for Threonine

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Threonine Side-Chain PG | Benzyl (B1604629) (Bzl) | tert-Butyl (tBu) |

| Nα-Deprotection Condition | Moderate Acid (e.g., 50% TFA) | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain PG Removal | Strong Acid (e.g., HF) | Strong Acid (e.g., 95% TFA) |

| Orthogonality | No (Graded Lability) | Yes |

| Primary Advantage | Robust for long/difficult sequences. | Milder cleavage conditions; true orthogonality. |

| Primary Disadvantage | Requires harsh, toxic HF for cleavage. | Potential for aggregation; side reactions from piperidine. |

An orthogonal protecting group scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.comnih.gov This principle is crucial for complex peptide synthesis, especially when side-chain modifications are required. nih.govpeptide.com

The Fmoc/tBu strategy is a classic example of an orthogonal system. The base-labile Fmoc group and the acid-labile tBu and other side-chain protecting groups can be removed independently. peptide.com This allows for on-resin modifications, such as cyclization or labeling of side chains, by selectively removing a specific side-chain protecting group while the Nα-Fmoc and other side-chain groups remain intact.

The Boc/Bzl protection scheme, in contrast, is not truly orthogonal because both the Nα-Boc group and the side-chain Benzyl-based groups are removed by acid. iris-biotech.depeptide.com The strategy's success relies on a significant difference in acid lability. The Boc group is cleaved by moderate TFA treatment, while the Bzl group on the threonine side chain is stable to these conditions but is cleaved by a much stronger acid like HF. peptide.com While this "graded lability" is effective for linear peptide synthesis, it does not offer the flexibility of a truly orthogonal scheme, making selective on-resin side-chain manipulations more challenging. ub.edu

Assessment Against Other Solid Supports for Threonine Incorporation

The solid support, or resin, is the insoluble matrix upon which the peptide is assembled. The choice of resin dictates the C-terminal functionality of the peptide and must be compatible with the chosen protecting group strategy. Boc-L-Thr(Bzl)-PAM resin is a polystyrene-based support specifically designed for Boc chemistry.

Merrifield Resin: The original solid support for SPPS, Merrifield resin, is a chloromethylated polystyrene. sunresinlifesciences.com In Boc chemistry, the first amino acid is linked via a benzyl ester bond. A significant drawback of Merrifield resin is the instability of this bond to the repeated TFA treatments required for Boc group removal, which can lead to premature cleavage and loss of peptide chains, especially during the synthesis of long peptides. peptide.comchempep.com The PAM (phenylacetamidomethyl) resin was developed to address this issue. chempep.com Its linker provides a more acid-stable anchorage, reducing peptide loss during the synthesis cycles. peptide.comiris-biotech.de However, the final cleavage from PAM resin is consequently more difficult than from Merrifield resin, reinforcing the need for strong acids like HF. iris-biotech.deiris-biotech.de

Wang Resin: Wang resin is a p-alkoxybenzyl alcohol resin widely used for Fmoc-based synthesis of peptides with a C-terminal carboxylic acid. peptide.combiotage.com The linker is significantly more acid-labile than the PAM linker. peptide.com This property makes it ideal for Fmoc chemistry, where the final peptide can be cleaved with TFA, but renders it incompatible with the Boc strategy. The repeated TFA deprotection steps in Boc synthesis would rapidly cleave the peptide from a Wang resin. peptide.com

Other Polymer Supports: Beyond traditional polystyrene, other polymer matrices have been developed. Polyacrylamide-based resins and polyethylene (B3416737) glycol (PEG) grafted supports (e.g., TentaGel) offer different swelling properties and are more compatible with polar solvents. alfa-chemistry.commdpi.com These supports can improve solvation of the growing peptide chain, potentially reducing aggregation and improving coupling efficiency for difficult sequences. iris-biotech.de

Table 2: Comparison of Common Solid Supports

| Feature | PAM Resin | Merrifield Resin | Wang Resin |

|---|---|---|---|

| Polymer Core | Polystyrene | Polystyrene | Polystyrene |

| Linker Type | Phenylacetamidomethyl (PAM) | Chloromethyl (forms Benzyl Ester) | p-Alkoxybenzyl Alcohol |

| Typical Chemistry | Boc/Bzl | Boc/Bzl | Fmoc/tBu |

| Linkage Stability to TFA | High | Moderate (some cleavage occurs) | Low (unstable) |

| Final Cleavage Condition | Strong Acid (HF, TFMSA) | Strong Acid (HF, TFMSA) | Moderate Acid (TFA) |

The field of polymer chemistry continues to evolve, with significant research focused on creating novel solid supports to overcome the limitations of traditional resins. One common strategy is the grafting of different polymer chains onto a core matrix to create a composite material with enhanced properties. mdpi.com For example, grafting hydrophilic PEG chains onto a hydrophobic polystyrene core creates resins like TentaGel, which exhibit excellent swelling in a wide range of solvents and can improve synthesis outcomes for large or hydrophobic peptides. iris-biotech.de

While the concept of grafting is well-established, specific research detailing novel functionalizations grafted directly onto pre-existing PAM resins is not widely prevalent in mainstream literature. The development has largely focused on creating new composite resins from the ground up or modifying the base polystyrene before the attachment of linkers like PAM. mdpi.com Research into novel supports like fiber-based polyacrylamide resins, which offer high loading and mechanical stability, represents a different direction in the evolution of solid supports for SPPS. mdpi.comresearchgate.net

Integration of Boc-L-Thr(Bzl)-PAM Resin into Automated and High-Throughput Synthesis Systems

The procedural regularity of SPPS makes it highly amenable to automation. Boc-L-Thr(Bzl)-PAM resin is fully compatible with automated peptide synthesizers. uci.edu These instruments automate the repetitive cycles of:

Deprotection: Removal of the Nα-Boc group with TFA.

Washing: Rinsing the resin to remove excess reagents and byproducts.

Neutralization: Neutralizing the protonated N-terminus.

Coupling: Adding the next activated Boc-amino acid to elongate the peptide chain.

Exploration of Microwave-Assisted Peptide Synthesis and its Compatibility with Boc-L-Thr(Bzl)-PAM Resin

The advent of microwave-assisted solid-phase peptide synthesis (MA-SPPS) has represented a significant methodological advancement, offering substantial reductions in synthesis time and improvements in the quality of crude peptide products. creative-peptides.comnih.govnih.gov This section explores the compatibility and potential benefits of utilizing Boc-L-Thr(Bzl)-PAM resin in microwave-mediated protocols, drawing comparisons with conventional synthesis conditions.

Microwave energy accelerates peptide synthesis by rapidly and efficiently heating the reaction system, which includes the solvent, reagents, and the solid support. creative-peptides.com This direct heating mechanism promotes faster kinetics for both the coupling of amino acid monomers and the deprotection of the Nα-Boc group. creative-peptides.comresearchgate.net Unlike conventional heating methods that rely on slower heat transfer through a reaction vessel, microwave irradiation provides uniform and instantaneous heating, which can lead to shorter cycle times, higher repetitive yields, and ultimately, purer peptides. researchgate.net

The Boc/Bzl protection strategy, for which the Boc-L-Thr(Bzl)-PAM resin is designed, is generally compatible with the elevated temperatures used in MA-SPPS. The PAM (phenylacetamidomethyl) linker is known for its stability to the trifluoroacetic acid (TFA) treatments required for Boc deprotection during the synthesis, which minimizes the premature cleavage of the growing peptide chain. chempep.com This inherent stability is advantageous when subjected to the thermal stress of microwave heating.

Research into MA-SPPS has demonstrated its particular effectiveness in overcoming challenges associated with "difficult" peptide sequences, such as those prone to aggregation. nih.gov The rapid reaction rates achieved under microwave irradiation can help to minimize the formation of secondary structures on the resin support that might otherwise hinder reagent access and lead to truncated or deletion sequences. peptide.com While specific studies focusing exclusively on Boc-L-Thr(Bzl)-PAM resin are not extensively detailed in the literature, the principles established for MA-SPPS with Boc chemistry are broadly applicable. For instance, studies on other Boc-amino acid resins show that coupling times can be reduced from 45 minutes in conventional room temperature synthesis to as little as 10 minutes with microwave assistance. javeriana.edu.co

The primary advantages of employing microwave irradiation with Boc-L-Thr(Bzl)-PAM resin are the significant acceleration of the synthesis timeline and enhanced product purity. creative-peptides.comluxembourg-bio.com The benzyl (Bzl) protecting group on the threonine side chain is robust and stable under the conditions of both Boc deprotection and microwave-assisted coupling, ensuring the integrity of the side chain throughout the synthesis.

The following interactive table provides a comparative overview of typical synthesis parameters for a single amino acid coupling cycle using conventional methods versus microwave-assisted methods, illustrating the potential time savings and efficiency gains.

| Parameter | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS (MA-SPPS) |

| Boc Deprotection Time | 20 - 30 minutes | 3 - 5 minutes |

| Washing Steps Time | 5 - 10 minutes | 5 - 10 minutes |

| Coupling Reaction Time | 30 - 120 minutes | 5 - 15 minutes |

| Total Cycle Time | 55 - 160 minutes | 13 - 30 minutes |

| Typical Crude Purity | Variable, lower for difficult sequences | Generally higher, improved for difficult sequences |

Note: The data presented in this table is illustrative and compiled from general findings in solid-phase peptide synthesis literature. Actual times and purity can vary based on the specific peptide sequence, reagents, and instrumentation used.

While the application of microwave energy is broadly beneficial, careful optimization of parameters such as temperature, power, and irradiation time is crucial to prevent potential side reactions. For instance, excessive heating could potentially increase the risk of racemization, although many studies report that the short reaction times in MA-SPPS can actually minimize such side reactions compared to prolonged reactions at room temperature. nih.gov

Emerging Research Avenues and Future Prospects for Boc L Thr Bzl Pam Resin Applications

Potential in the Synthesis of Peptide-Protein Conjugates and Hybrid Biomolecules

The synthesis of peptide-protein conjugates and other hybrid biomolecules represents a significant frontier in chemical biology and therapeutic development. Boc-L-Thr(Bzl)-PAM resin serves as a robust platform for the initial solid-phase synthesis of the peptide component, which is a critical first step in the creation of these complex molecules.

The Boc/Bzl strategy employed with PAM resin allows for the assembly of custom peptide sequences with specific functionalities. seplite.com The stability of the phenylacetamido linker is advantageous, ensuring the integrity of the peptide chain throughout the multiple cycles of TFA deprotection. chempep.com Once the desired peptide sequence is assembled on the Boc-L-Thr(Bzl)-PAM resin, it is cleaved from the support. This cleavage, typically achieved with strong acids like hydrogen fluoride (B91410) (HF), yields a fully deprotected peptide. peptide.comchempep.com

This resulting peptide, synthesized with high fidelity, can then be utilized in subsequent conjugation reactions. The peptide can be chemically ligated to larger protein scaffolds or other biomolecules, such as carbohydrates or nucleic acids, to create hybrid structures with novel biological activities. The success of the final conjugate is heavily dependent on the purity and quality of the peptide component, underscoring the importance of a reliable and stable solid support like PAM resin during the initial SPPS phase.

Role in Combinatorial Peptide Library Generation for Drug Discovery

Combinatorial chemistry is a powerful engine for drug discovery, enabling the rapid synthesis and screening of vast numbers of compounds to identify potential therapeutic leads. nih.gov Combinatorial peptide libraries, in particular, are instrumental in identifying peptides with high affinity for specific biological targets. americanpeptidesociety.org

Boc-L-Thr(Bzl)-PAM resin is well-suited for the generation of these libraries using the "split-mix" (or "split-and-pool") synthesis method. americanpeptidesociety.org In this process:

A batch of resin beads is split into multiple portions.

A different Boc-protected amino acid is coupled to the resin in each portion.

All portions are then pooled, mixed thoroughly, and washed.

The pooled resin is then split again for the next coupling cycle.

This systematic process is repeated, ensuring that each individual resin bead (typically 100-200 mesh in size) acts as a microreactor, ultimately carrying a unique peptide sequence. americanpeptidesociety.orgpeptide.com The result is a library containing millions of distinct peptides. americanpeptidesociety.org These libraries can be screened to find peptides that bind to receptors, inhibit enzymes, or possess antimicrobial properties. americanpeptidesociety.org The chemical stability of the PAM resin during the repetitive coupling and deprotection steps is crucial for the successful synthesis of high-quality, full-length peptides within the library.

Innovations in Green Chemistry Approaches for SPPS Involving PAM Resins

Traditional solid-phase peptide synthesis is known for its significant environmental footprint, largely due to the use of large quantities of hazardous solvents like N,N'-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). csbio.combachem.com This has led to a strong push towards developing "green" SPPS protocols that adhere to the principles of green chemistry, aiming to reduce waste and minimize the use of toxic substances. bachem.com

Innovations in this area are applicable to syntheses performed on polystyrene-based supports like PAM resin. A primary focus is the replacement of conventional solvents with more environmentally benign alternatives. bachem.comrsc.org Research has identified viable greener solvents, including binary mixtures that can effectively replace DMF. bachem.com For instance, mixtures such as ethyl acetate (B1210297) (EtOAc) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective for both coupling and deprotection steps in SPPS on polystyrene resins. rsc.org

A key challenge in adopting new solvents is ensuring adequate resin swelling, which is essential for reagent accessibility to the growing peptide chain. nih.gov Polystyrene-based resins like PAM have different swelling characteristics in these greener solvents compared to traditional ones, which must be considered during process optimization. bachem.comnih.gov The development of protocols that not only replace hazardous solvents but also allow for their recycling is a key goal, aiming to create a circular chemical economy for peptide synthesis. rsc.org

Table 1: Comparison of Traditional vs. Greener Solvents in SPPS

| Solvent | Type | Key Issues/Advantages in SPPS |

|---|---|---|

| N,N'-Dimethylformamide (DMF) | Traditional | Excellent solvating properties, but reprotoxic and facing increasing regulatory restrictions. csbio.combachem.com |

| N-Methyl-2-pyrrolidone (NMP) | Traditional | Similar to DMF, effective solvent but also classified as a substance of very high concern. bachem.com |

| Dichloromethane (DCM) | Traditional | Good for resin swelling, but is a suspected carcinogen and environmentally harmful. nih.gov |

| Ethyl Acetate (EtOAc) | Green Alternative | Inexpensive and less toxic, often used in binary mixtures to improve solvating power. rsc.org |

| Dimethyl Sulfoxide (DMSO) | Green Alternative | A powerful, less toxic polar aprotic solvent, effective in mixtures for SPPS. rsc.org |

| 4-methyltetrahydropyran (MTHP) | Green Alternative | Used as a green solvent for precipitation steps following peptide cleavage. rsc.org |

Future Directions in Scalable and Cost-Effective Peptide Synthesis Methodologies

The increasing demand for therapeutic peptides is driving innovation towards more scalable, efficient, and cost-effective manufacturing processes. creative-peptides.comstraitsresearch.com While Boc-SPPS on PAM resin is a robust and well-understood method, the future of large-scale peptide production will likely involve significant technological and methodological advancements to overcome the high process mass intensity (PMI) and costs associated with traditional approaches. nih.govbachem.com

Key future trends include:

Automation and Digitalization: Fully automated peptide synthesizers enhance efficiency, improve consistency, and reduce manual labor. creative-peptides.combachem.com Digitalization allows for better process control, data integrity, and streamlined documentation, which is crucial for GMP manufacturing. bachem.com

High-Throughput Synthesis: Technologies such as microfluidic chips are being explored to conduct numerous synthesis reactions in parallel on a small scale, accelerating the screening and optimization phases of peptide drug development. creative-peptides.com

Alternative Synthesis Strategies: While most SPPS proceeds in the C-terminus to N-terminus direction, research into N- to C-peptide synthesis is gaining traction. This alternative direction offers the potential for improved atom economy and reduced reliance on protecting groups, contributing to more sustainable production. nih.gov

Improved Purification Technologies: A significant portion of the cost and solvent waste in peptide manufacturing comes from purification. Multi-column countercurrent solvent gradient purification (MCSGP) is an emerging technology that increases purification capacity and reduces solvent consumption compared to traditional batch HPLC. bachem.com

Table 2: Emerging Technologies for Scalable Peptide Synthesis

| Technology | Description | Potential Impact |

|---|---|---|

| Fully Automated SPPS | Computer-controlled synthesizers that manage all steps of the synthesis cycle, from reagent delivery to washing. bachem.com | Increased throughput, improved reproducibility, reduced operating times. bachem.com |

| Molecular Hiving™ | A tag-assisted liquid-phase synthesis method that avoids hazardous solvents and simplifies purification. bachem.com | More efficient scale-up, enhanced process control, greener process. bachem.com |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | Uses enzymes to ligate smaller, chemically synthesized peptide fragments into a larger final product. bachem.com | Scalable and economical manufacturing for very long peptides (>40 amino acids) and conjugates. bachem.com |

| N- to C-Direction Synthesis | Reverses the traditional direction of peptide chain elongation. nih.gov | Potential for minimized use of protecting groups, leading to better atom economy and sustainability. nih.gov |

While new resins and synthesis strategies continue to emerge, the fundamental principles established with supports like Boc-L-Thr(Bzl)-PAM resin provide the foundation upon which these future methodologies are built.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.